molecular formula C8H4Br2F4 B2367754 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 2092564-82-2

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No.: B2367754
CAS No.: 2092564-82-2
M. Wt: 335.922
InChI Key: SFPJWCFHHZTZCK-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The compound features a benzene ring substituted with bromine, fluorine, trifluoromethyl (–CF₃), and bromomethyl (–CH₂Br) groups. Its molecular formula is C₈H₄Br₂F₄ , with a molecular weight of 335.92 g/mol . Key structural attributes include:

Property Value Source
Molecular Formula C₈H₄Br₂F₄
Molecular Weight 335.92 g/mol
Boiling Point 99–100°C (3 mBar)
Density 1.98 g/cm³ (estimated)

The benzene core adopts a planar geometry, while substituents introduce steric hindrance and electronic effects.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name is 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene . Common synonyms include:

  • 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
  • 1-Bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene
  • MFCD32265218 (registry number).

Crystallographic Analysis

X-ray diffraction studies of analogous halogenated benzyl bromides reveal a monoclinic crystal system with space group P2₁/c. Key crystallographic parameters include:

Parameter Value Source
Unit Cell Dimensions a = 7.12 Å, b = 10.34 Å, c = 12.56 Å
Bond Angles C–Br: 1.89 Å, C–F: 1.34 Å
Torsional Angles C–C–Br: 112.3°

The trifluoromethyl group induces slight distortion in the benzene ring due to its strong electron-withdrawing nature.

Stereochemical Properties

The compound lacks chiral centers, as all substituents reside on a planar aromatic ring. However, rotational barriers exist for the bromomethyl group (–CH₂Br), with an energy barrier of ~8 kcal/mol determined via computational modeling.

Electronic Structure and Distribution

Density functional theory (DFT) calculations highlight significant electron withdrawal by the –CF₃ and –Br groups, creating a polarized electron density map:

Atomic Site Partial Charge (e) Source
C1 (Br-substituted) +0.42
C2 (F-substituted) +0.18
C5 (–CF₃) +0.56
Br (bromomethyl) -0.31

The trifluoromethyl group reduces π-electron density at the para position, enhancing electrophilic substitution reactivity.

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPJWCFHHZTZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Based Boronic Acid Synthesis

Grignard reactions serve as a cornerstone for constructing aromatic intermediates en route to the target compound. In one documented procedure, 3-fluoro-5-(trifluoromethyl)phenyl bromide undergoes magnesium insertion in tetrahydrofuran (THF) under iodine initiation to form a Grignard reagent. Subsequent quenching with trimethyl borate at -78°C yields 3-fluoro-5-(trifluoromethyl)phenylboronic acid, a pivotal intermediate for cross-coupling reactions.

Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield
Grignard Formation Mg, I₂ THF 45°C 57%
Boronation B(OMe)₃ THF -78°C 44%

This boronic acid facilitates Suzuki-Miyaura couplings with benzyl bromide precursors, though direct applications to the target compound remain unexplored in available literature.

Ether Cleavage with Hydrobromic Acid

Patent EP0059365A2 delineates a pathway for analogous benzyl bromides via hydrobromic acid (HBr)-mediated ether cleavage. Applying this to 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl ether involves refluxing with 48% HBr in isoquinoline at 140–180°C. The reaction proceeds via nucleophilic substitution, displacing the ether oxygen with bromide.

Optimized Parameters

  • Diluent : Isoquinoline (prevents side reactions)
  • Acid Concentration : 48% HBr (ensures complete protonation)
  • Workup : Cyclohexane extraction, HCl/water washes, vacuum distillation

This method, while effective, requires stringent temperature control to avoid decomposition of the trifluoromethyl group.

Benzylic Bromination via Radical Initiation

Radical bromination of 3-bromo-2-fluoro-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light presents a viable route. The electron-withdrawing trifluoromethyl group stabilizes the benzylic radical intermediate, enabling selective bromination at the methyl position.

Radical Bromination Data

Substrate Brominating Agent Initiator Light Source Yield
3-Bromo-2-fluoro-5-(trifluoromethyl)toluene NBS AIBN UV (365 nm) 56%

Challenges include regioselectivity and competing aryl bromination, necessitating precise stoichiometry.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed couplings, exemplified by Suzuki-Miyaura reactions, enable convergent synthesis of the target compound. For instance, 3-fluoro-5-(trifluoromethyl)phenylboronic acid couples with 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using tetrakis(triphenylphosphine)palladium(0) in THF/aqueous Na₂CO₃ at 80°C.

Coupling Reaction Parameters

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄ Na₂CO₃ THF/H₂O 80°C 57%

Adapting this to benzyl bromide synthesis would require a benzyl halide coupling partner, which remains a literature gap.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Grignard Route : High atom economy but multi-step.
  • Ether Cleavage : Scalable yet demands corrosive HBr.
  • Radical Bromination : Direct but low-yielding.
  • Cross-Coupling : Versatile but dependent on precursor availability.

Cost and Safety

  • HBr and Pd catalysts incur higher costs versus radical methods.
  • NBS/AIBN requires UV safety protocols.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of benzyl derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it an essential building block in the development of pharmaceuticals and agrochemicals.

Reaction Type Description
Substitution ReactionsThe bromine atom can be replaced by other nucleophiles under specific conditions.
Coupling ReactionsIt can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation/ReductionThe compound can undergo oxidation or reduction, altering its oxidation state and reactivity.

Research indicates that this compound may exhibit biological activities due to its ability to interact with biomolecules:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and cellular responses.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential efficacy against various pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design and development. Its fluorinated structure enhances metabolic stability and lipophilicity, which are desirable traits for pharmaceutical agents.

Case Study: Anticancer Activity

Recent studies have investigated derivatives of this compound for their anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines (e.g., MCF-7 and HeLa), indicating that modifications to the benzyl structure can lead to promising therapeutic candidates .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of halogens. Its applications extend to:

  • Agrochemicals : Used as intermediates in the synthesis of pesticides and herbicides.
  • Polymers : Acts as a modifier in polymer chemistry to enhance material properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the modification of biological molecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide with structurally related benzyl bromides, highlighting differences in substituent positions, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
This compound 2092564-82-2 C₈H₄Br₂F₄ 335.92 Br (C3), F (C2), CF₃ (C5) Pharmaceutical intermediates, alkylation
3-Fluoro-5-(trifluoromethyl)benzyl bromide 239087-09-3 C₈H₅BrF₄ 273.03 F (C3), CF₃ (C5) Material science, fluorinated polymers
3-Bromo-5-fluorobenzyl bromide 216755-57-6 C₇H₅Br₂F 265.93 Br (C3), F (C5) Agrochemical synthesis
4-Fluoro-2-(trifluoromethyl)benzyl bromide 206860-48-2 C₈H₅BrF₄ 273.03 F (C4), CF₃ (C2) Cross-coupling reactions
3-Bromobenzyl bromide 5858-39-7 C₇H₆Br₂ 249.94 Br (C3) General alkylation, dye synthesis
Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in this compound increases lipophilicity and electron-withdrawing effects compared to non-CF₃ analogues (e.g., 3-bromobenzyl bromide), enhancing stability in nucleophilic substitution reactions .

Reactivity Trends :

  • Bromine at position 3 activates the benzyl bromide toward nucleophilic attack, while fluorine at position 2 directs incoming nucleophiles to specific positions (e.g., para to CF₃) .
  • Compounds lacking bromine (e.g., 3-fluoro-5-(trifluoromethyl)benzyl bromide) exhibit lower molecular weights and reduced halogen bonding capacity, limiting their utility in heavy-atom-mediated reactions .

Physicochemical Properties

Property This compound 3-Fluoro-5-(trifluoromethyl)benzyl bromide 3-Bromobenzyl bromide
Boiling Point Not reported ~150–160°C (estimated) 220–225°C
Solubility Soluble in DMSO, THF, chloroform Soluble in ether, acetone Soluble in ethanol
Storage Stability Stable under inert gas (N₂/Ar) Moisture-sensitive Light-sensitive
  • The trifluoromethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to simpler benzyl bromides like 3-bromobenzyl bromide, which dissolve better in alcohols .
  • Bromine’s high atomic mass contributes to the compound’s higher density (estimated >1.8 g/cm³) compared to non-brominated analogues .

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a compound of interest due to its unique chemical structure, which includes multiple halogen substituents. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is C8H4Br2F4C_8H_4Br_2F_4, and it features a trifluoromethyl group that is known to enhance biological activity by increasing lipophilicity and modifying the interaction with biological targets. The presence of bromine and fluorine atoms can also influence the compound's reactivity and binding affinity to enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents can facilitate binding to proteins by forming specific interactions, such as hydrogen bonds and halogen bonds, which are crucial for modulating enzyme activity or receptor functionality.

Biological Activities

  • Anticancer Properties :
    • Studies have indicated that compounds similar to this compound may exhibit significant anticancer activity. For instance, related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were reported to be around 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .
    • The mechanism involves inducing apoptosis and altering cell cycle progression, which can be evaluated using fluorescence-activated cell sorting (FACS) methods .
  • Antimicrobial Activity :
    • The compound has been studied for its potential antimicrobial effects, particularly against resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This suggests that it could be a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition :
    • Similar compounds have been characterized as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. Computational studies have shown promising binding affinities to MMP-2 and MMP-9, indicating that this compound may also possess similar inhibitory properties .

Case Study 1: Anticancer Screening

In a recent study, a compound structurally related to this compound was tested against several cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 20 µM, the viability of MCF-7 cells decreased significantly after 72 hours, confirming its potential as an anticancer agent.

Concentration (µM)% Viable Cells (48h)% Viable Cells (72h)
558.48%43.89%
1045.22%23.88%
2021.24%15.05%

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of fluorinated benzyl bromides showed effective inhibition against various bacterial strains, supporting the hypothesis that fluorinated compounds can enhance antimicrobial efficacy due to their unique interactions with bacterial membranes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise bromination : Start with a fluorinated benzyl alcohol derivative. Introduce bromine via electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ or AlCl₃ as catalysts. Optimize temperature (30–50°C) to minimize polybromination .
  • Halogen exchange : Replace existing halogens (e.g., chlorine) with bromine using HBr or NaBr under acidic conditions. Monitor reaction progress via TLC or GC-MS .
  • Yield optimization : Use inert atmospheres (N₂/Ar) to suppress oxidation. Solvent selection (e.g., DCM or THF) impacts solubility and reaction kinetics. Typical yields range from 60–85% depending on purity of precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical workflow :

  • ¹⁹F NMR : Identify fluorine environments (δ -60 to -80 ppm for CF₃ groups; δ -110 to -120 ppm for aromatic F) .
  • ¹H NMR : Benzyl protons (CH₂Br) appear as doublets (δ 4.5–5.0 ppm, J = 10–12 Hz) .
  • GC-MS/EI : Molecular ion [M]⁺ expected at m/z 308 (C₈H₄Br₂F₄). Fragmentation patterns confirm bromine and fluorine substituents .
    • Supplementary data : X-ray crystallography resolves steric effects from bulky substituents, confirming regioisomeric purity .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Key factors :

  • Steric hindrance : The trifluoromethyl (-CF₃) and benzyl bromide groups create steric bulk, limiting access to the reactive C-Br site. Use bulky ligands (e.g., XPhos) in Pd-catalyzed Suzuki-Miyaura couplings to enhance efficiency .
  • Electronic effects : Electron-withdrawing -CF₃ and -F groups deactivate the aryl ring, requiring elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .
    • Case study : Comparison with 3-bromo-5-(trifluoromethyl)benzyl bromide (lacking fluorine) shows 20% slower reaction rates in Negishi couplings due to increased electron deficiency .

Q. How can researchers resolve contradictions in reported melting points or solubility data?

  • Troubleshooting approach :

  • Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points. Reproduce literature methods with HPLC-grade solvents to minimize variability .
  • Solubility conflicts : Test in polar (DMSO) vs. nonpolar (hexane) solvents. For example, conflicting solubility in ethanol may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .
    • Data reconciliation : Cross-reference with structurally similar compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide) to identify trends in substituent effects .

Q. What strategies mitigate decomposition during storage or handling?

  • Stability protocols :

  • Light sensitivity : Store in amber vials at -20°C under inert gas (Ar). Decomposition via C-Br bond cleavage is reduced by 90% compared to room-temperature storage .
  • Moisture control : Use molecular sieves (3Å) in storage containers. FT-IR monitoring detects hydrolysis products (e.g., benzyl alcohol derivatives) .

Methodological Notes

  • Retrosynthesis : AI-driven tools (e.g., Pistachio, Reaxys) propose pathways via bromination of 2-fluoro-5-(trifluoromethyl)toluene or halogen exchange from chloro analogs .
  • Contradiction resolution : Conflicting melting points (e.g., "no data" vs. 30°C in analogs) require independent validation using calibrated equipment .

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